REACTION_CXSMILES
|
Cl[C:2]1[C:3]([F:13])=[C:4]([C:7]([F:12])=[C:8]([F:11])[C:9]=1[F:10])[C:5]#N.[OH-].[Na+]>>[F:12][C:7]1[C:8]([F:11])=[C:9]([F:10])[CH:2]=[C:3]([F:13])[C:4]=1[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C#N)C(=C(C1F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction products were collected in 300 ml of water
|
Type
|
CUSTOM
|
Details
|
after reaction
|
Type
|
EXTRACTION
|
Details
|
The organic material was extracted with methyl tert.-butyl ether
|
Type
|
DISTILLATION
|
Details
|
analysed and then worked up by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1F)F)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |